1,4-Dibromo-5-chloro-2,3-difluorobenzene
Description
Properties
Molecular Formula |
C6HBr2ClF2 |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1,4-dibromo-5-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
InChI Key |
YTIZYWKLVKKRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Electrophilic Substitution
A common approach involves introducing halogens stepwise, leveraging directing groups to control regiochemistry:
- Fluorination First : Starting with 1,4-difluorobenzene, chlorine and bromine are added via NAS. For example, lithiation at the 2,3-positions using LDA (lithium diisopropylamide) generates intermediates that react with Cl₂ or Br₂.
- Chlorination-Bromination : Alternatively, 1,4-dibromobenzene derivatives may undergo chlorination at the 5-position using FeCl₃ as a Lewis acid catalyst. However, competing para/ortho selectivity requires precise temperature control (e.g., −30°C to 0°C).
A representative synthesis from the patent literature involves:
Catalytic Halogen Exchange
Recent methods utilize transition-metal catalysts to improve selectivity:
- Pd-Catalyzed Coupling : Palladium complexes enable Suzuki-Miyaura couplings for bromine introduction, though fluorine’s sensitivity to basic conditions limits this approach.
- Cu-Mediated Chlorination : Copper(I) iodide facilitates Ullmann-type reactions for installing chlorine at elevated temperatures (100–120°C).
Industrial-Scale Synthesis
Nitration-Reduction-Iodination Pathway
Adapted from CN110627611A, a four-step route achieves high purity (99.4%):
- Nitration :
- 1,4-Dibromobenzene is nitrated at 20–30°C using HNO₃/H₂SO₄ to yield 2,5-dibromonitrobenzene.
- Reduction :
- Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (2,5-dibromoaniline).
- Iodination :
- The amine directs iodination at the 4-position using I₂/KI in acetic acid.
- Diazotization-Iodination :
- Diazotization with NaNO₂/H₂SO₄ followed by KI substitution yields the final product.
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Nitration | 85 | 98 | 25°C, 2 h |
| Reduction | 90 | 99 | H₂ (1 atm), 50°C |
| Iodination | 78 | 97 | AcOH, 12 h |
| Diazotization | 83 | 99.4 | 0–5°C, 2 h |
Low-Temperature Chlorination
CN1683318A describes chlorination at −25°C using Cl₂ gas and iodine catalyst:
- Substrate : 2,4-Difluoronitrobenzene.
- Conditions : Cl₂ (1–10 equiv), I₂ (0.02–0.07 wt%), polar solvent (e.g., DCM), 36 h.
- Outcome : 3,5-Dichloro-2,4-difluoronitrobenzene (analogous to target compound) in 75% yield.
Mechanistic Challenges
Regioselectivity Control
Fluorine’s meta-directing effect complicates bromine/chlorine addition. Strategies include:
Chemical Reactions Analysis
1,4-Dibromo-5-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura reaction, to form complex aromatic compounds.
Common reagents used in these reactions include arylboronic acids, stannous chloride, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,4-Dibromo-5-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of halogenated compounds’ effects on biological systems.
Medicine: Research into its potential medicinal properties and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-5-chloro-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it reactive towards nucleophiles, allowing it to form new bonds and participate in various chemical reactions . The pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,4-Dibromo-5-chloro-2,3-difluorobenzene with structurally analogous halogenated benzenes, focusing on substituent positions, molecular properties, applications, and safety considerations.
Structural and Molecular Comparisons
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| 1,4-Dibromo-5-chloro-2,3-difluorobenzene | 1804507-33-2 | C₆HBr₂ClF₂ | ~307.34 | Br (1,4), Cl (5), F (2,3) |
| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | C₆H₂Br₂F₂ | 271.89 | Br (1,4), F (2,3) |
| 1,3-Dibromo-5-fluorobenzene-d3 | 1219805-87-4 | C₆D₃Br₂F | 256.91 | Br (1,3), F (5), deuterated |
| 1,3-Dibromo-5-fluoro-2-iodobenzene | 62720-29-0 | C₆H₂Br₂FI | 379.79 | Br (1,3), F (5), I (2) |
| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 511540-64-0 | C₁₃H₄BrF₇O | 389.06 | Complex substituents (see structure) |
Key Observations:
- Deuterated Analogues : 1,3-Dibromo-5-fluorobenzene-d3 incorporates deuterium, making it useful in isotopic labeling studies but less reactive due to kinetic isotope effects .
- Iodine Substitution : The iodine atom in 1,3-Dibromo-5-fluoro-2-iodobenzene enhances polarizability and may facilitate cross-coupling reactions, though it increases molecular weight significantly .
Biological Activity
1,4-Dibromo-5-chloro-2,3-difluorobenzene is a halogenated aromatic compound with a complex structure that influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique reactivity and potential applications.
The molecular formula of 1,4-dibromo-5-chloro-2,3-difluorobenzene is , with a molecular weight of approximately 307.84 g/mol. The presence of multiple halogen substituents significantly affects its chemical behavior, particularly in electrophilic aromatic substitution reactions.
The biological activity of 1,4-dibromo-5-chloro-2,3-difluorobenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens. This reactivity allows it to interact with various biological molecules, potentially leading to significant biochemical effects.
Biological Activity and Toxicity
Research indicates that halogenated compounds like 1,4-dibromo-5-chloro-2,3-difluorobenzene can exhibit varying degrees of toxicity depending on their structure and substituents. Key studies have shown:
- Antimicrobial Activity : Some halogenated aromatic compounds demonstrate antimicrobial properties. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.
- Cytotoxicity : In vitro studies have indicated that certain halogenated compounds can induce cytotoxic effects in various cell lines. The specific cytotoxicity of 1,4-dibromo-5-chloro-2,3-difluorobenzene remains to be fully characterized but may be influenced by its electrophilic nature.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of halogenated benzene derivatives. The results indicated that compounds with multiple halogens exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.
- Cytotoxic Effects : In a cytotoxicity assay involving human cancer cell lines, several halogenated benzene derivatives were tested for their ability to induce apoptosis. Preliminary findings suggested that 1,4-dibromo-5-chloro-2,3-difluorobenzene could induce cell death at higher concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,4-dibromo-5-chloro-2,3-difluorobenzene, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-4-fluoro-2,3-dichlorobenzene | Fewer halogens; different reactivity profile | |
| 1-Chloro-4-bromo-2-fluorobenzene | Lacks dibromination; simpler structure leading to altered activity | |
| 1-Chloro-4-bromo-2,5-difluorobenzene | Similar halogen pattern; potential for different biological effects |
Q & A
Q. What are the recommended safety protocols for handling 1,4-Dibromo-5-chloro-2,3-difluorobenzene in laboratory settings?
- Methodological Answer : Handling requires strict adherence to institutional safety guidelines for halogenated aromatics. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in sealed containers under inert gas (e.g., argon) to prevent degradation. Emergency procedures should include immediate neutralization of spills with activated carbon and consultation with safety sheets for halogenated benzene derivatives .
Q. What synthetic routes are reported for 1,4-Dibromo-5-chloro-2,3-difluorobenzene?
- Methodological Answer : A regioselective three-step synthesis involving gas-phase copyrolysis (490–510°C) of tetrafluoroethylene and buta-1,3-diene can generate intermediates like 3,3,4,4-tetrafluorocyclohex-1-ene, which undergo halogenation and dehydrohalogenation. Adjustments may include substituting chlorine/bromine sources (e.g., NCS/NBS) and optimizing reaction time to minimize byproducts .
Q. How can researchers confirm the structural integrity of 1,4-Dibromo-5-chloro-2,3-difluorobenzene post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Combine with multinuclear NMR (¹⁹F, ¹H, ¹³C) to confirm substituent positions. For crystallographic confirmation, X-ray diffraction (as in structurally similar halogenated aromatics) resolves bond angles and regiochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation steps be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., nitro or methoxy) can bias halogen placement. For example, bromine tends to occupy para positions in electron-deficient rings, as observed in analogous difluorobenzene derivatives .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzenediyl compounds?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Standardize conditions (e.g., DMSO-d₆ vs. CDCl₃) and cross-validate with independent techniques (e.g., IR for functional groups). Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .
Q. How can 1,4-Dibromo-5-chloro-2,3-difluorobenzene serve as an intermediate in organofluorine pharmaceutical research?
- Methodological Answer : Its halogenated structure allows Suzuki couplings or Ullmann reactions to build bioactive scaffolds. For instance, coupling with boronic acids introduces aryl groups for kinase inhibitors. However, validate biological activity through in vitro assays due to limited medical data .
Q. What are the key considerations for scaling up synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
